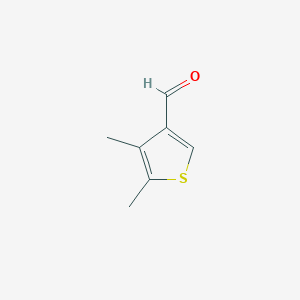

4,5-Dimethylthiophene-3-carbaldehyde

Description

Contextual Significance of Thiophene (B33073) and its Derivatives in Heterocyclic Chemistry

The study of 4,5-Dimethylthiophene-3-carbaldehyde is deeply rooted in the broader field of heterocyclic chemistry, where thiophene and its derivatives hold a place of prominence. These compounds are integral to numerous areas of chemical science, from fundamental research into aromaticity to the applied development of new materials and pharmaceuticals.

The journey of thiophene began in 1882 when Victor Meyer, a German chemist, identified it as a contaminant in benzene (B151609) derived from coal tar. He observed that a blue color reaction with isatin (B1672199) and sulfuric acid, previously attributed to benzene, was in fact due to this newly discovered sulfur-containing compound. This discovery opened a new chapter in heterocyclic chemistry, leading to extensive research into the synthesis and properties of thiophene and its derivatives.

Thiophene is an aromatic compound, a property that imparts significant stability to the ring system. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule. The sulfur atom contributes a lone pair of electrons to the π-system, which influences the electronic distribution and reactivity of the ring. While less aromatic than benzene, the aromatic character of thiophene is a defining feature that governs its chemical behavior, favoring substitution reactions over addition reactions. The stability of the thiophene ring makes it a robust scaffold in the design of complex molecules.

Heterocyclic compounds, and thiophenes in particular, are cornerstones of medicinal chemistry and materials science. Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, and are found in numerous approved drugs. nih.gov Their structural similarity to other aromatic systems allows them to act as bioisosteres, mimicking other functional groups in biological systems. ontosight.ai In materials science, the unique electronic properties of thiophenes have led to their use in the development of organic semiconductors, conducting polymers, and light-emitting diodes. nih.gov

Strategic Importance of Thiophene Carbaldehydes as Versatile Synthetic Intermediates

Thiophene carbaldehydes, including this compound, are highly valued as intermediates in organic synthesis. Their utility stems from the presence of the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations.

The aldehyde group is one of the most reactive and versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a plethora of reactions such as oxidations to carboxylic acids, reductions to alcohols, and the formation of carbon-carbon bonds through reactions like the Wittig and Grignard reactions. Furthermore, it can readily participate in condensation reactions with amines and related compounds to form imines (Schiff bases), which are themselves important intermediates. This reactivity makes aldehydes like this compound key starting materials for the construction of more complex molecular architectures.

The substitution pattern on the thiophene ring significantly influences the reactivity of the molecule. In the case of dimethylthiophene carbaldehydes, the relative positions of the two methyl groups and the carbaldehyde group give rise to several positional isomers, each with distinct chemical properties. The primary isomers of interest, alongside this compound, are 2,5-Dimethylthiophene-3-carbaldehyde and 4,5-Dimethylthiophene-2-carbaldehyde.

The reactivity of these isomers is governed by a combination of electronic and steric effects:

Steric Effects: The presence of methyl groups adjacent to the aldehyde can create steric hindrance, potentially slowing down or preventing reactions at the aldehyde carbonyl or at adjacent ring positions. In this compound, the aldehyde at the 3-position is flanked by a methyl group at the 4-position, which can sterically influence its reactivity. In contrast, the aldehyde in 4,5-Dimethylthiophene-2-carbaldehyde is adjacent to the sulfur atom and a methyl group at the 5-position.

A comparative analysis of these isomers is crucial for synthetic chemists to select the appropriate starting material for a desired transformation. The subtle differences in their reactivity profiles can be exploited to achieve specific synthetic outcomes.

Interactive Data Table: Properties of Dimethylthiophene Carbaldehyde Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 30187-23-6 | C₇H₈OS | 140.20 | Not available |

| 2,5-Dimethylthiophene-3-carbaldehyde | 26421-44-3 | C₇H₈OS | 140.20 | Not available |

| 4,5-Dimethylthiophene-2-carbaldehyde | 5928-48-3 | C₇H₈OS | 140.20 | Not available |

Rationale and Scope for Focused Investigation of this compound

The rationale for a focused investigation into this compound stems from the established importance of substituted thiophenes in various scientific domains. Thiophene-based compounds are known to be key components in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of more complex molecules with potentially novel biological activities or material properties. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, making it a valuable intermediate in multi-step syntheses. This focused review aims to consolidate the available scientific knowledge on this particular compound, providing a comprehensive resource for researchers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-6(2)9-4-7(5)3-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBILYRKOIDVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. While a comprehensive, peer-reviewed spectral analysis for this compound is scarce, predicted spectral data can be informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the aldehydic proton, and the remaining proton on the thiophene (B33073) ring. The chemical shifts of the methyl protons would likely be in the aromatic methyl region, while the aldehydic proton would appear significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two methyl carbons, the carbons of the thiophene ring (including the two quaternary carbons), and the carbonyl carbon of the aldehyde group, which would be observed at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. researchgate.net

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can be useful in mass spectrometry-based identification. uni.lu

Derivatization Strategies and Synthesis of Advanced 4,5 Dimethylthiophene 3 Carbaldehyde Scaffolds

Synthesis of Substituted 4,5-Dimethylthiophene-3-carboxamides and Esters

The conversion of the carbaldehyde functional group into carboxylic acids, and subsequently into amides and esters, represents a fundamental strategy for expanding the chemical space accessible from 4,5-dimethylthiophene-3-carbaldehyde. These derivatives are valuable as final products and as intermediates for further synthetic transformations.

The synthesis of 4,5-dimethylthiophene-3-carboxamides and esters typically proceeds through the corresponding carboxylic acid, 4,5-dimethylthiophene-3-carboxylic acid. Standard organic transformations can be employed for these conversions.

Amidation: The direct amidation of carboxylic acids with amines is a common method for forming amide bonds. This transformation often requires activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, a general procedure involves dissolving the thiophene (B33073) carboxylic acid in a solvent like dichloromethane (B109758) (DCM), adding EDC and DMAP, followed by the addition of the desired aniline (B41778) or alkylamine. nih.gov The reaction is typically stirred at room temperature for an extended period to ensure completion.

Esterification: The formation of esters from 4,5-dimethylthiophene-3-carboxylic acid can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with alkyl halides under basic conditions can yield the desired ester. The synthesis of methyl 4,5-dimethylthiophene-3-carboxylate has been documented, serving as a key intermediate for further reactions.

| Transformation | Precursor | Reagents | General Conditions |

|---|---|---|---|

| Amidation | 4,5-Dimethylthiophene-3-carboxylic acid | Amine, EDC, DMAP | Dichloromethane, Room Temperature, 48 hr nih.gov |

| Esterification | 4,5-Dimethylthiophene-3-carboxylic acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a particularly useful precursor synthesized via the Gewald reaction. nih.govresearchgate.net This compound offers multiple reactive sites for derivatization, including the amino group, the ester, and the thiophene ring itself. The amino group can readily react with various electrophiles to form amides, ureas, and thioureas, which are key intermediates for constructing fused heterocyclic systems.

For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) with isocyanates and isothiocyanates under microwave irradiation has been investigated for the synthesis of thieno[2,3-d]pyrimidines. researchgate.net The amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate, leading to cyclization and the formation of the fused pyrimidine (B1678525) ring. This highlights the utility of the 2-amino-substituted thiophene scaffold in building more complex heterocyclic structures.

Formation of Fused Heterocyclic Systems from this compound Precursors

The annulation of additional rings onto the 4,5-dimethylthiophene core is a powerful strategy for creating novel polycyclic aromatic systems. These fused heterocycles often exhibit unique electronic and biological properties. Precursors derived from this compound, particularly those bearing ortho-disposed reactive functional groups, are ideal starting materials for such cyclization reactions.

Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their wide range of biological activities. nih.gov The synthesis of these compounds often starts from 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carboxamide (B79593) derivatives.

A common synthetic route involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov These can be subsequently chlorinated with reagents like phosphoryl chloride to produce 4-chlorothieno[2,3-d]pyrimidines. nih.gov The chloro-substituted derivatives are versatile intermediates, as the chlorine atom can be readily displaced by various nucleophiles, such as amines, to generate a library of 4-substituted thieno[2,3-d]pyrimidine (B153573) analogs. nih.gov Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a key starting material for these synthetic sequences. nih.govresearchgate.net

| Starting Material | Key Transformation | Intermediate/Product | Typical Reagents |

|---|---|---|---|

| 2-Acylaminothiophene-3-carboxamide | Cyclization | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | Base nih.gov |

| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | Chlorination | 4-Chlorothieno[2,3-d]pyrimidine | POCl₃ nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine | Nucleophilic Substitution | 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidine | Various Amines nih.gov |

The aldehyde functionality of this compound is a key handle for constructing other fused ring systems, such as thiazoles. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. A modified approach can be adapted for thiophene carbaldehydes.

A two-step synthesis of thiazole derivatives from thiophene carbaldehyde has been reported. researchgate.netresearchgate.net Initially, the thiophene carbaldehyde is reacted with thiosemicarbazide (B42300) in refluxing ethanol (B145695) with a catalytic amount of acetic acid to form a thiosemicarbazone intermediate. researchgate.net This intermediate is then cyclized by refluxing with a substituted phenacyl bromide in the presence of a base like triethylamine (B128534) to yield the final thiazole Schiff base derivatives. researchgate.net This methodology provides a route to a variety of substituted thiazoles fused or appended to the thiophene ring system.

Metal Complexation and Ligand Synthesis Utilizing this compound Derivatives

Derivatives of this compound, particularly those incorporating nitrogen and sulfur donor atoms, are excellent candidates for use as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic, electronic, and biological properties.

Schiff base ligands are readily synthesized by the condensation of an aldehyde or ketone with a primary amine. Derivatives of 4,5-dimethylthiophene, such as 2-amino-3-carboxyethyl-4,5-dimethylthiophene, can be used to prepare sophisticated Schiff base ligands. orientjchem.org For example, the reaction of this aminothiophene ester with imidazole-2-carboxaldehyde yields a Schiff base ligand capable of coordinating with various metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org These complexes are often characterized by low molar conductance values, indicating their non-electrolytic nature. orientjchem.org Spectroscopic methods, such as UV-Vis and NMR, are used to confirm the coordination of the ligand to the metal center. orientjchem.org The formation of such complexes demonstrates the utility of the thiophene scaffold in designing ligands for transition metal coordination. orientjchem.orgresearchgate.net

| Ligand Precursor | Reactant | Resulting Ligand Type | Coordinating Metals |

|---|---|---|---|

| 2-Amino-3-carboxyethyl-4,5-dimethylthiophene | Imidazole-2-carboxaldehyde | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) orientjchem.org |

| Thiophene-2-carbohydrazide | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | Hydrazone | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), Ru(III) researchgate.net |

Synthesis of Schiff Base Ligands from Thiophene Carbaldehydes and Amines

The synthesis of Schiff bases, characterized by an imine or azomethine group (-C=N-), is a fundamental derivatization strategy for carbonyl compounds. chemijournal.comnih.gov This is typically achieved through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govresearchgate.netiosrjournals.org For thiophene carbaldehydes, this reaction is generally carried out under mild conditions, such as refluxing in an alcohol solvent like ethanol, sometimes with acid or base catalysis. chemijournal.comiosrjournals.org

The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step, which results in the formation of the stable C=N double bond characteristic of a Schiff base. iosrjournals.org A wide variety of primary amines, including aliphatic and aromatic amines, can be employed, allowing for the synthesis of a diverse library of thiophene-based Schiff base ligands. chemijournal.com The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the infrared (FT-IR) spectrum and the disappearance of the aldehyde C=O stretch. nih.gov

General Reaction Scheme for Schiff Base Synthesis:

Reactants: this compound, Primary Amine (R-NH₂)

Conditions: Ethanol, Reflux

Product: N-((4,5-dimethylthiophen-3-yl)methylene)alkan- or arylamine

Coordination Chemistry and Synthesis of Metal Chelates (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II))

Schiff bases derived from thiophene carbaldehydes are excellent ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. chemijournal.comacs.org The azomethine nitrogen atom is a key coordination site, and other donor atoms within the ligand structure, such as the thiophene sulfur, can also participate in chelation. jocpr.comscience.gov

The synthesis of metal chelates typically involves reacting the Schiff base ligand with a suitable metal salt (e.g., chlorides or bromides) in an appropriate solvent. oncologyradiotherapy.comacs.org The resulting metal complexes exhibit diverse coordination geometries, which are influenced by the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the reaction conditions. acs.org For instance, complexes of Zn(II) and Cd(II) with thiophene-derived Schiff bases have been reported to adopt distorted tetrahedral geometries. nih.govacs.org A variety of transition metal complexes, including those with Co(II), Ni(II), Cu(II), and Pd(II), have been successfully synthesized and characterized. jocpr.com These metal complexes are of interest for their potential applications in catalysis and materials science. chemijournal.com

| Metal Ion | Typical Precursor | Observed Geometry (with analogous ligands) | Reference |

|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | Tetrahedral, Octahedral | jocpr.comoncologyradiotherapy.com |

| Ni(II) | NiCl₂·6H₂O | Square Planar, Octahedral | jocpr.comresearchgate.net |

| Cu(II) | CuCl₂·2H₂O | Square Planar, Distorted Tetrahedral | jocpr.comacs.org |

| Zn(II) | ZnCl₂ | Distorted Tetrahedral | acs.orgacs.org |

| Pd(II) | PdBr₂ | Square Planar | acs.orgjocpr.com |

Cross-Coupling Reactions for Aryl and Alkyl Thiophene Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aromatic and heteroaromatic systems, including thiophenes. researchgate.netyoutube.com These reactions typically involve the coupling of a halogenated or triflate-substituted thiophene with an organometallic reagent.

Suzuki-Miyaura Cross-Coupling Applications on Halogenated Thiophene Carbaldehydes

The Suzuki-Miyaura reaction has emerged as a highly efficient method for the synthesis of aryl-substituted thiophenes. nih.govmdpi.com This reaction involves the palladium-catalyzed coupling of a halogenated thiophene, such as a bromo-substituted this compound, with an organoboron reagent like an arylboronic acid or ester. researchgate.netmdpi.com

The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄ or K₂CO₃) in a suitable solvent system like dioxane or DMF. mdpi.com This methodology allows for the regioselective introduction of various aryl and heteroaryl substituents onto the thiophene ring, providing a direct route to complex biaryl structures. mdpi.comnih.gov

| Halogenated Thiophene Example | Coupling Partner (Boronic Acid/Ester) | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |

| 3-Bromothiophene | 4-(4-ethyl-2-oxazolin-2-yl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-(Aryl)thiophene | nih.gov |

Sonogashira, Heck, and Stille Coupling Reactions

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be applied to functionalize halogenated this compound precursors. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgrsc.org It is a reliable method for synthesizing arylalkynes and would allow for the introduction of various alkynyl groups onto the thiophene ring. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. rsc.org This method enables the synthesis of substituted alkenes and could be used to append vinylic groups to the thiophene scaffold.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. researchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the organotin reagents and byproducts is a notable drawback.

These three reactions follow a similar general catalytic cycle involving oxidative addition, transmetalation (for Sonogashira and Stille) or migratory insertion (for Heck), and reductive elimination. youtube.com

Synthesis of Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral thiophene derivatives is an area of growing interest, particularly for applications in asymmetric catalysis and materials science. nih.govrsc.org Several strategies can be envisioned for introducing chirality into molecules based on the this compound structure.

One approach involves the use of cross-coupling reactions with chiral coupling partners. For instance, a halogenated thiophene carbaldehyde could be coupled with a chiral organoboron or organomagnesium reagent to introduce a substituent containing a stereogenic center. nih.gov

Alternatively, the thiophene ring itself can be involved in asymmetric transformations. Recent research has demonstrated the catalytic asymmetric dearomatization of thiophenes, which converts the flat aromatic ring into a three-dimensional chiral structure. nih.govrsc.org Another advanced strategy is the atroposelective synthesis of biaryl systems containing a thiophene ring, where restricted rotation around a C-C single bond leads to stable, axially chiral isomers. nih.gov

Furthermore, the carbaldehyde group is a key functional handle for enantioselective transformations. Asymmetric nucleophilic additions (e.g., using chiral organometallic reagents) or asymmetric reductions of the aldehyde can be employed to create a stereogenic center adjacent to the thiophene ring. Rhodium-catalyzed asymmetric transfer hydrogenation is one such method that has been successfully applied to similar aldehyde substrates to produce chiral alcohols with high enantioselectivity. acs.org

Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethylthiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5-Dimethylthiophene-3-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The sole aromatic proton on the thiophene (B33073) ring (at position 2) would also resonate as a singlet, expected around δ 7.0-8.0 ppm. The two methyl groups (-CH₃) attached to the thiophene ring at positions 4 and 5 would appear as two distinct singlets, likely in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the aldehyde group (C=O) is the most deshielded, with an expected chemical shift in the range of δ 180-190 ppm. The four carbons of the thiophene ring would show distinct signals in the aromatic region (δ 120-150 ppm). The two methyl carbons are expected to appear in the upfield region, typically between δ 10-20 ppm.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | 9.5 - 10.5 | 180 - 190 |

| 2 | Thiophene C-H | 7.0 - 8.0 | 120 - 130 |

| 3 | Thiophene C-CHO | - | 140 - 150 |

| 4 | Thiophene C-CH₃ | - | 135 - 145 |

| 5 | Thiophene C-CH₃ | - | 130 - 140 |

| 4-CH₃ | Methyl | 2.0 - 2.5 | 10 - 20 |

| 5-CH₃ | Methyl | 2.0 - 2.5 | 10 - 20 |

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are typically two or three bonds apart. For this compound, a COSY spectrum would be expected to show no cross-peaks between the singlets of the aldehyde, thiophene, and methyl protons, confirming their isolation from other proton environments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a correlation cross-peak between the thiophene proton signal and its corresponding carbon signal (C2), as well as correlations between the protons of each methyl group and their respective carbon signals.

The aldehyde proton and the thiophene ring carbons C2 and C3.

The thiophene proton (H2) and carbons C3, C4, and C5.

The methyl protons and the adjacent thiophene ring carbons. For example, the 4-CH₃ protons would show correlations to C3, C4, and C5.

These combined 2D NMR data would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to the aldehyde and thiophene groups. The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing in the region of 1660-1700 cm⁻¹. The conjugation of the aldehyde with the thiophene ring slightly lowers this frequency compared to a non-conjugated aldehyde.

Another characteristic feature of the aldehyde is the C-H stretching vibration, which usually appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The thiophene ring itself would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiophene C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Stretching | 2980 - 2870 | Medium |

| Aldehyde C-H | Stretching | ~2820 and ~2720 | Medium-Weak |

| Aldehyde C=O | Stretching | 1700 - 1660 | Strong |

| Thiophene C=C | Stretching | 1600 - 1500 | Medium-Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₇H₈OS), the calculated exact mass is 140.0296 Da. An HRMS measurement confirming this mass would provide strong evidence for the elemental composition of the molecule.

Upon ionization, the molecular ion (M⁺˙) can undergo fragmentation. Predicted fragmentation pathways for this compound would include the loss of a hydrogen radical to form a stable [M-H]⁺ ion (m/z 139), or the loss of the aldehyde group (•CHO) to yield a fragment at m/z 111. Another likely fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z 125. Analyzing these fragments helps to corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within molecules containing chromophores. In derivatives of this compound, the thiophene ring, carbonyl group, and any additional conjugated systems constitute the chromophore, which absorbs light in the UV and visible regions. The absorption of photons promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, such as the lowest unoccupied molecular orbital (LUMO). acs.org

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation in the molecule. An increase in the extent of the π-conjugated system, for instance by introducing additional double bonds or aromatic rings, generally leads to a smaller HOMO-LUMO energy gap. acs.org This results in the absorption of lower energy light, causing a bathochromic (red) shift in the λmax value. acs.org

The electronic transitions are also influenced by the nature of substituents on the thiophene ring and by the polarity of the solvent. biointerfaceresearch.com For example, studies on various thienylazo-thiophene dyes show a significant solvent effect, where a more polar solvent like dimethylformamide (DMF) can cause a notable bathochromic shift compared to less polar solvents like methanol. biointerfaceresearch.comekb.eg This solvatochromism arises from differential stabilization of the ground and excited states by the solvent. The introduction of different substituent groups, such as acetyl, benzoyl, or cyano groups, also alters the electronic distribution and, consequently, the λmax values. biointerfaceresearch.com

| Compound Type | Substituent | λmax in Methanol (nm) | λmax in Chloroform (nm) | λmax in DMF (nm) | Reference |

|---|---|---|---|---|---|

| Bis-azo thiophene dye | -COMe | 500 | 508 | 646 | biointerfaceresearch.com |

| Bis-azo thiophene dye | -COPh | 502 | 512 | 654 | biointerfaceresearch.com |

| Bis-azo thiophene dye | -COOEt | 478 | 500 | 642 | biointerfaceresearch.com |

| Bis-azo thiophene dye | -CN | 486 | 502 | 626 | biointerfaceresearch.com |

| 2-Acetyl-4-thienylazothiophene | -COMe | 460 | - | 532 | ekb.eg |

X-ray Crystallography for Solid-State Structure Determination

The conformation of thiophene derivatives is a key determinant of their properties. X-ray diffraction studies reveal the degree of planarity within the molecule. For instance, in Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a closely related derivative, the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a very small dihedral angle of 0.68 (11)° between their mean planes. nih.gov This planarity facilitates electron delocalization across the molecule.

Hydrogen bonding is a critical directional interaction that significantly influences molecular conformation and crystal packing. nih.govnsf.gov In the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable six-membered ring motif known as an S(6) ring. nih.gov In addition to intramolecular bonds, intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, are responsible for linking molecules into larger assemblies. mdpi.com Other weak hydrogen bonds, including C-H···O and C-H···S, can also play a role in stabilizing the three-dimensional network. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₃NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.9487 (2) | nih.gov |

| b (Å) | 9.8939 (3) | nih.gov |

| c (Å) | 13.4348 (4) | nih.gov |

| β (°) | 106.143 (2) | nih.gov |

| Volume (ų) | 1014.90 (5) | nih.gov |

| Key Intramolecular Interaction | N-H···O hydrogen bond (S(6) motif) | nih.gov |

| Key Intermolecular Interaction | N-H···O hydrogen bond (forms chains) | nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a combination of intermolecular forces. In thiophene derivatives, these interactions include hydrogen bonds, π-π stacking, and weaker C-H···π, C-H···S, and chalcogen (S···N or S···S) bonds. nih.govacs.org

In the crystal of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite wave-like chains. nih.gov The packing is further stabilized by C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a neighboring thiophene ring. nih.gov In other thiophene-based systems, π-π stacking interactions are common, where parallel aromatic rings align with each other at distances of approximately 3.5 Å. nih.govnih.gov These stacking interactions, along with other forces like chalcogen bonds, contribute to the formation of complex three-dimensional supramolecular architectures. nih.govacs.org The interplay of these varied and often subtle forces ultimately determines the final solid-state structure. nih.gov

Advanced Morphological and Surface Characterization Techniques

For materials and polymers derived from this compound, understanding the surface morphology and elemental composition is crucial for predicting their performance in applications such as organic electronics. Advanced microscopy and spectroscopy techniques provide this essential information.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface structure of materials at the micro- and nanoscale. SEM uses a focused beam of electrons to generate images of a sample's surface topography and composition. It can reveal details about the morphology of polymer films, such as the presence of aggregated nanoparticles or cracks. acs.org

AFM, on the other hand, uses a sharp mechanical probe to scan the surface, providing a three-dimensional topographic map. mdpi.com It is particularly useful for characterizing the surface of thin polymer films, yielding data on features like smoothness and average surface roughness. mdpi.comacs.org For instance, AFM studies on thiophene-based polymer films have revealed very smooth surface topologies, which is a beneficial property for electronic applications. acs.org The technique can also be used to map the topography of blended polymer films to understand how different components are distributed. unisalento.it

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to determine the elemental composition of materials. nih.gov EDX is often coupled with SEM and provides a bulk analysis of the elemental makeup of a sample. acs.org It has been used to confirm the composition of thiophene-based polymers, though it can sometimes show slight variations across a sample surface. researchgate.net

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique, typically probing only the top few nanometers of a material. nih.gov It provides not only the elemental composition but also information about the chemical states and bonding environments of those elements. nih.gov In the context of polythiophene derivatives, XPS can distinguish between sulfur atoms in the thiophene ring and those in a sulfonate counterion based on their different binding energies. acs.orgresearchgate.net This capability allows for precise determination of the composition and purity of the material's surface, which is critical for applications involving interfaces. acs.org

Computational Chemistry and Theoretical Studies on 4,5 Dimethylthiophene 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of thiophene (B33073) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are employed to optimize molecular geometries and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov For example, in one study on a substituted thiophene derivative, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) surfaces are also calculated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua Negative potential regions, typically located over electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack, while positive regions highlight areas prone to nucleophilic attack. dntb.gov.ua

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -4.994 | Region of the molecule likely to donate electrons. |

| LUMO Energy | -1.142 | Region of the molecule likely to accept electrons. |

| Energy Gap (ΔE) | 3.852 | Indicator of chemical reactivity and kinetic stability. |

Quantum chemical calculations are also adept at predicting spectroscopic properties, which can be used to confirm the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). orientjchem.org These theoretical values are often in good agreement with experimental data, aiding in the structural elucidation of complex thiophene derivatives. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method helps to understand the electronic transitions occurring within the molecule and can be compared with experimental spectroscopic data to validate the computational model and confirm the molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. mdpi.com By simulating the motions of atoms and molecules, MD can reveal the stability of ligand-protein complexes, a crucial aspect in drug design. mdpi.commdpi.com

In studies of thiophene derivatives, MD simulations can track parameters like the root-mean-square deviation (RMSD) to assess the stability of a compound within a protein's binding pocket. mdpi.com These simulations, often run for nanoseconds, generate trajectories that show how intermolecular interactions, such as hydrogen bonds, evolve over time, providing a more realistic view of the binding event than static docking models. mdpi.com

Docking Studies for Ligand-Receptor Interactions of Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. gyanvihar.org This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. Docking studies on thiophene derivatives have been performed to investigate their potential as inhibitors for various enzymes. nih.govmdpi.comresearchgate.net

Derivatives of thiophene have been identified as promising scaffolds for the development of anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Docking studies have predicted the binding modes of these compounds within the active sites of COX-1 and COX-2. For instance, some thiophene-based hybrids have shown strong predicted binding energies, suggesting they could be potent and selective COX-2 inhibitors. nih.gov Similarly, docking has been used to evaluate thiophene derivatives as potential inhibitors of kinases, which are critical targets in cancer therapy. juniperpublishers.com The binding affinity is typically reported as a docking score or binding energy in kcal/mol, with lower values indicating a more favorable interaction. researchgate.net

| Thiophene Derivative Class | Enzyme Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene-Pyrazole Hybrid | COX-2 | -7.42 | nih.gov |

| Tetrasubstituted Thiophene | SARS-CoV-2 Inhibitor Target | -81.42 | gyanvihar.org |

| Thiophene-Pyrazole Carboxamide | BChE | -9.4 | researchgate.net |

| Thiazole (B1198619) of Thiophene Carbaldehyde | α-glucosidase | -10.21 (IC₅₀ in µM) | researchgate.net |

| Thiophene-Pyrimidine Derivative | P38 MAP Kinase | -6.4 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that encode chemical information—to predict the activity of unsynthesized compounds.

For thiophene analogs with anti-inflammatory properties, QSAR studies have revealed that electronic parameters play a dominant role in modulating their activity. nih.govresearchgate.net Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment have been shown to be significant in predicting the anti-inflammatory effects of these compounds. nih.govresearchgate.net By generating and cross-validating these QSAR equations, researchers can establish a pharmacophore model, which defines the essential structural features required for biological activity, thereby guiding the design of more potent molecules. nih.gov

In Silico Screening and Rational Drug Design Methodologies for Thiophene Scaffolds

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. nih.gov Its structural and electronic properties make it a versatile building block in drug development. mdpi.combohrium.com Computational, or in silico, methodologies are pivotal in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of novel drug candidates with improved efficacy and specificity. These techniques are extensively applied to thiophene-based structures to predict their biological activities, understand their mechanisms of action, and optimize their pharmacokinetic profiles. researchgate.netzenodo.org

Molecular Docking Simulations

Molecular docking is a fundamental tool in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method calculates the binding energy, providing an estimate of the binding affinity between the ligand and its target protein. rsc.org Numerous studies have employed molecular docking to explore the potential of thiophene derivatives against a variety of biological targets.

For instance, in the search for novel therapeutics for COVID-19, docking studies were performed on tetrasubstituted thiophene analogues against SARS-CoV-2 inhibitors. The results indicated binding energies ranging from -25.18 to -81.42 kcal/mol, with some compounds showing strong potential. gyanvihar.org Similarly, thiophene derivatives have been docked against cancer-related targets. Studies on new 3-benzoylamino-benzo[b]thiophene derivatives identified them as potential antimitotic agents or topoisomerase II inhibitors. nih.gov Other research has demonstrated the binding of thiophene-based compounds to human carbonic anhydrase IX (CA IX), lactate (B86563) dehydrogenase (LDH), and EGFR active sites, revealing key interactions that inform the design of more potent inhibitors. rsc.orgjuniperpublishers.comnih.gov In one study, docking scores for novel thiophene derivatives against LDH ranged from -127 to -171, indicating strong binding potential. nih.gov

The following table summarizes findings from various molecular docking studies on thiophene scaffolds.

| Target Protein | Thiophene Scaffold Type | Docking Software/Method | Key Findings (Binding Energy/Score) | Reference |

| SARS-CoV-2 Inhibitors | Tetrasubstituted Thiophene Analogues | VLifeMDS 4.1 | Binding energies from -25.18 to -81.42 kcal/mol. | gyanvihar.org |

| Human Carbonic Anhydrase IX (CA IX) | Thiophene-based oxadiazole, triazole, and thiazolidinone | Not Specified | Binding energies were comparable to the co-crystallized ligand. | rsc.org |

| Epidermal Growth Factor Receptor (EGFR) | Novel Thiophene Derivatives | C-Docker | Showed probable binding modes within the EGFR active site. | juniperpublishers.com |

| Lactate Dehydrogenase (LDH) | Thieno[2,3-d]pyrimidin-4(3H)-ones | MolDock | MolDock scores ranged from -127 to -171. | nih.gov |

| Phosphodiesterase 4D (PDE4D) | Novel Thiophene Derivatives | Not Specified | Revealed strong binding affinities, indicating effective inhibition potential. | researchgate.netzenodo.org |

| Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) | 2-Aryl Benzothiophene (2BT) Hybrid | Not Specified | Binding energies of -98.37 kcal/mol (COX-2) and -91.07 kcal/mol (5-LOX). | nih.gov |

| α-glucosidase | Thiazole derivatives of thiophene carbaldehyde | Not Specified | Showed good binding potential with excellent interactions and docking scores. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are valuable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources.

Several QSAR studies have been conducted on thiophene derivatives. One study focused on 103 thiophene derivatives that act as inhibitors of Polo-Like Kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy. nih.govresearchgate.net Using multivariate linear regression, a QSAR model was developed that could reliably predict the inhibitory activity (pIC50) of these compounds based on their molecular descriptors. nih.gov The robustness of the model was confirmed through rigorous internal and external validation procedures. nih.govresearchgate.net Another QSAR study on thiophene derivatives acting as anti-HCV agents revealed that their potency could be correlated with physicochemical parameters like molecular connectivity and the Hammett constant. benthamdirect.com

Virtual Screening and ADMET Profiling

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach, often combined with machine learning models and QSAR, has been applied to databases like ChEMBL to find novel 2-amino thiophene molecules with good drug-likeness profiles according to Lipinski's rules. nih.gov

In addition to predicting binding affinity, in silico tools are crucial for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net Early prediction of these pharmacokinetic and toxicological properties helps to identify compounds that are more likely to fail in later stages of drug development. For thiophene scaffolds, web-based tools like SwissADME are used to predict their physicochemical characteristics and drug-likeness, ensuring that designed derivatives possess favorable pharmacokinetic profiles for potential therapeutic use. researchgate.netzenodo.org

Research Applications of 4,5 Dimethylthiophene 3 Carbaldehyde and Its Advanced Derivatives

Applications in Organic Synthesis as Versatile Building Blocks

The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the thiophene (B33073) ring, makes 4,5-Dimethylthiophene-3-carbaldehyde a valuable starting material in organic synthesis. It acts as a versatile building block, enabling chemists to introduce the 4,5-dimethylthiophene moiety into larger, more complex molecular architectures.

This compound is an effective precursor for the synthesis of a variety of complex heterocyclic systems. The aldehyde group provides a reactive site for numerous chemical transformations, including condensation reactions, cyclizations, and multicomponent reactions. These reactions can lead to the formation of fused ring systems or thiophene-containing polycyclic structures. For instance, alkylated thiophene-3-carbaldehydes are recognized as key starting materials for a myriad of applications, underscoring their utility in building complex organic molecules. mdpi.com The functional handles on such compounds allow for facile derivation. mdpi.com

Derivatives of the 4,5-dimethylthiophene core are instrumental in creating fused heterocyclic systems like thienopyrimidines, which are known to possess biological activities. nih.gov While the direct synthesis from the carbaldehyde is one of many possible routes, the analogous compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is well-established as a useful intermediate for these structures. nih.gov The aldehyde's ability to react with various nucleophiles facilitates the construction of diverse five- and six-membered heterocyclic rings appended to the thiophene core.

In the context of multi-step total synthesis, a scaffold is a core molecular fragment upon which a larger, more complex target molecule is systematically built. While the potential of this compound as a scaffold is evident due to its functionalized heterocyclic structure, specific examples of its use in the total synthesis of natural products or complex pharmaceuticals are not extensively detailed in the reviewed scientific literature. However, the broader class of thiophene-based compounds is frequently employed in the design and synthesis of pharmaceuticals and advanced materials, suggesting the latent potential of this specific isomer. nih.gov

Intermediates for Design and Synthesis of Bioactive Compounds

The 4,5-dimethylthiophene core is a recognized pharmacophore in medicinal chemistry, and this compound serves as a crucial intermediate for introducing this moiety into novel drug candidates. nih.goveprajournals.com The field of drug discovery often leverages such heterocyclic aldehydes to synthesize libraries of related compounds for biological screening. nih.gov

Thiophene derivatives are widely investigated for their therapeutic potential across numerous disease areas, including cancer and inflammatory conditions. eprajournals.comtechscience.comnih.gov The synthesis of novel thiophene analogues is a strategic approach for developing new medications. impactfactor.org Derivatives originating from the 4,5-dimethylthiophene scaffold can be designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating cellular pathways implicated in disease. The development of such targeted agents is a cornerstone of modern pharmaceutical research, aiming for higher efficacy and reduced side effects.

Derivatives of thiophene carbaldehydes have shown potential as modulators of various enzyme families. The anti-inflammatory properties of many thiophene-based compounds are attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. nih.gov

A notable application of advanced derivatives synthesized from thiophene scaffolds is in the development of potent and specific enzyme inhibitors for agrochemical use. In a significant study, a series of novel thiophene-1,3,4-oxadiazole carboxamides were designed and synthesized as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov Several of these compounds demonstrated potent inhibitory activity against the SDH enzyme. nih.gov For example, compound 4g from the study showed an IC₅₀ value of 1.01 µM, which was superior to the commercial fungicide boscalid (B143098) (IC₅₀ = 3.51 µM). nih.gov This highlights the successful use of the thiophene scaffold in creating targeted enzyme inhibitors.

Furthermore, research on other thiophene carbaldehyde derivatives has demonstrated their potential to inhibit α-glucosidase, an enzyme targeted for the management of diabetes. researchgate.netresearchgate.net This suggests that derivatives of this compound could also be explored for their effects on a wide range of clinically relevant enzymes.

| Enzyme Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Thiophene-1,3,4-oxadiazole carboxamides | Potent inhibition, with IC₅₀ values as low as 1.01 µM | nih.gov |

| α-Glucosidase | Thiazole (B1198619) Schiff bases of thiophene carbaldehyde | Excellent inhibition, with IC₅₀ values as low as 10.21 µM | researchgate.netresearchgate.net |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | General Thiophene Derivatives | Identified as potential inhibitors in anti-inflammatory studies | nih.gov |

The development of new agrochemicals, particularly fungicides, is a critical area of research to ensure food security. As mentioned previously, succinate dehydrogenase (SDH) has become an important target for the creation of modern fungicides. nih.gov A study focused on novel thiophene/furan-1,3,4-oxadiazole carboxamides produced derivatives with significant antifungal properties. These compounds were tested for their efficacy against several important plant pathogenic fungi. nih.gov

Notably, compound 4i displayed the most potent activity against Sclerotinia sclerotiorum, a fungus that causes white mold in many crops, with an EC₅₀ value of 0.140 µg/mL. This was superior to the commercial fungicide boscalid, which had an EC₅₀ of 0.645 µg/mL against the same pathogen. nih.gov In vivo testing confirmed that compounds 4g and 4i were effective at suppressing rape Sclerotinia rot at a concentration of 200 mg/L. nih.gov These findings underscore the utility of the thiophene scaffold, accessible from precursors like this compound, in the discovery and development of next-generation agrochemicals. nih.gov

| Compound | Target Fungus | EC₅₀ (µg/mL) | SDH IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4b | Sclerotinia sclerotiorum | 0.572 | > 50 | nih.gov |

| 4g | Sclerotinia sclerotiorum | 0.528 | 1.01 | nih.gov |

| 4h | Sclerotinia sclerotiorum | 1.09 | 12.2 | nih.gov |

| 4i | Sclerotinia sclerotiorum | 0.140 | 4.53 | nih.gov |

| 5j | Sclerotinia sclerotiorum | 0.430 | > 50 | nih.gov |

| Boscalid (Reference) | Sclerotinia sclerotiorum | 0.645 | 3.51 | nih.gov |

Applications in Materials Science and Engineering

The unique electronic and structural characteristics of thiophene-based compounds make them prime candidates for the development of novel materials with tailored properties. This compound and its derivatives are instrumental in this field, serving as precursors to a range of functional materials.

Thiophene derivatives are fundamental to the field of organic electronics due to their ability to form π-conjugated polymers with excellent charge-transport properties. Polythiophenes, in particular, are a major class of conductive polymers. The aldehyde functionality of this compound allows for its incorporation into polymer backbones or as side chains, influencing the final properties of the material.

The synthesis of conductive polymers often involves the polymerization of thiophene monomers. While direct polymerization of thiophene-aldehydes can be challenging, they can be converted into other functional groups that are more amenable to polymerization techniques like oxidative chemical or electrochemical polymerization. For instance, the aldehyde can be transformed into a vinyl group or coupled with other molecules to form larger, polymerizable monomers. These resulting polymers can be used in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The presence of the methyl groups at the 4 and 5 positions can enhance the solubility and processability of the resulting polymers.

Thiophene-based aldehyde derivatives are valuable for creating functionalizable and adhesive semiconducting polymers. The aldehyde group provides a reactive site for post-polymerization modification, allowing for the covalent attachment of various molecules to tune the polymer's properties or to graft it onto surfaces. This is particularly useful for developing materials for bioelectronics, where surface functionalization is crucial for interfacing with biological systems. For example, an EDOT-aldehyde derivative has been synthesized and polymerized, and its aldehyde group was used to cross-link the polymer and to graft fluorescent nanoparticles onto the film surface. researchgate.net

The extended π-system of thiophene derivatives makes them excellent chromophores, and as such, they are widely used in the synthesis of functional dyes for various applications, including textiles and optoelectronic devices. The aldehyde group of this compound is a key functional group for the synthesis of various dye structures.

Azo Dyes: Azo dyes containing a thiophene moiety are a significant class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. While direct use of this compound as a coupling component is not the standard route, its derivatives are. For example, 2-amino-3-carbethoxy-4,5-dimethylthiophene is used to prepare monoazo disperse dyes by coupling with various N-arylmaleimides. researchgate.netsapub.org These dyes have been applied to polyester (B1180765) fabrics, yielding shades from light yellow to brown with good fastness properties. researchgate.net The aldehyde functionality can be modified to create a variety of coupling components, thus expanding the range of accessible colors and properties.

Solar Cells: Thiophene derivatives are extensively used as building blocks for organic dyes in dye-sensitized solar cells (DSSCs). mdpi.com These dyes are responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). The aldehyde group of thiophene-3-carbaldehydes can be used to introduce the anchoring group, such as a cyanoacrylic acid, which is necessary for the dye to bind to the TiO2 surface. Alkylated thiophene-3-carbaldehydes are versatile starting materials for the synthesis of molecules used in DSSCs and organic photovoltaics. mdpi.com The performance of these solar cells is highly dependent on the molecular structure of the dye, including the nature of the thiophene core and its substituents.

| Thiophene Precursor | Coupling Component | Resulting Dye Color | Application | Reference |

|---|---|---|---|---|

| 2-amino-3-carbethoxy-4,5-dimethylthiophene | N-arylmaleimides | Light yellow to brown | Polyester fabrics | researchgate.net |

| 2-aminothiophene derivative | N-arylmaleimides | Yellowish brown to reddish violet | Nylon fabric | researchgate.net |

The rigid, rod-like structure of molecules containing thiophene rings makes them suitable for the design of liquid crystalline materials. orientjchem.orgnycu.edu.twnih.gov Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Thiophene-containing liquid crystals are of interest for their potential applications in displays and sensors. The synthesis of such materials often involves connecting thiophene units with other aromatic rings through flexible spacers. While direct application of this compound in this context is not extensively documented, its derivatives, created through reactions of the aldehyde group, can be incorporated into larger molecules designed to exhibit liquid crystalline behavior. nycu.edu.tw

Thiophene derivatives are also at the forefront of chemical sensor development. dtu.dk The electronic properties of polythiophene and oligothiophene films are sensitive to the presence of various analytes, leading to changes in their conductivity or optical properties. The aldehyde group on a thiophene ring can serve as a recognition site for specific analytes or as a point of attachment for other receptor molecules. This allows for the creation of highly selective and sensitive chemical sensors for a variety of applications, including environmental monitoring and medical diagnostics. researchgate.net For instance, thiophene-based fluorescent sensors have been developed for the detection of metal ions like Au³⁺. dtu.dk

Role in Biochemical Research

Thiophene derivatives have found a niche in biochemical research, where their unique properties are exploited to study complex biological processes.

The thiophene scaffold is present in a number of biologically active molecules and is considered a "privileged structure" in medicinal chemistry. nih.gov This has led to the development of thiophene-based compounds as probes to study biological systems. The aldehyde functionality of this compound can be used to synthesize derivatives that can act as inhibitors or substrates for specific enzymes. For example, novel thiazole derivatives of thiophene carbaldehyde have been synthesized and shown to have α-glucosidase inhibitory activity, which is relevant for the management of diabetes. researchgate.net By studying how these molecules interact with enzymes, researchers can gain insights into enzyme mechanisms and design more potent drugs.

These compounds can also be tagged with fluorescent or radioactive labels to visualize their distribution in cells and tissues, providing valuable information about metabolic pathways. The reactivity of the aldehyde group allows for the straightforward attachment of such labels.

Future Directions and Emerging Research Avenues for 4,5 Dimethylthiophene 3 Carbaldehyde

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of substituted thiophenes, including 4,5-dimethylthiophene-3-carbaldehyde, is a cornerstone of their application. While traditional methods like the Gewald and Paal–Knorr reactions exist, they often require harsh conditions. nih.gov Modern research is focused on developing sophisticated catalytic systems that offer higher efficiency, regioselectivity, and sustainability. bohrium.commdpi.com

Metal-catalyzed approaches have transformed thiophene (B33073) synthesis. nih.gov Catalysts based on copper, rhodium, indium, and palladium are frequently used to construct the thiophene ring with high precision and tolerance for various functional groups. nih.govbohrium.comchemistryviews.org For example, rhodium catalysts can generate thiavinyl carbenes from 1,2,3-thiadiazoles for cycloaddition reactions, while palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are instrumental in creating aryl-substituted thiophenes. bohrium.comresearchgate.netnih.gov The development of novel palladium complexes continues to enable efficient C-H arylation of thiophenes, offering a direct route to functionalization. organic-chemistry.org

In line with green chemistry principles, metal-free synthetic methodologies are also a major focus. nih.gov These approaches minimize metal toxicity and often employ readily available sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov Iodine-promoted heterocyclization is another powerful, metal-free tool for constructing highly functionalized thiophenes from precursors like thioenynes or 1-mercapto-3-alkyne-2-ols. bohrium.com Future work will likely concentrate on discovering new catalysts that are not only highly selective but also reusable and derived from abundant, non-toxic elements.

| Catalyst Type | Metal/Reagent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Copper (Cu), Rhodium (Rh), Palladium (Pd) | Cross-coupling, Cycloaddition, Annulation | High regioselectivity, Broad functional group tolerance | nih.govbohrium.com |

| Metal-Free | Iodine (I₂) | Electrophilic Iodocyclization | Avoids metal toxicity, Mild reaction conditions | bohrium.com |

| Metal-Free | Potassium Sulfide (K₂S), Elemental Sulfur (S) | Condensation/Cyclization | Utilizes simple sulfur sources, Advances green chemistry | nih.gov |

| Multi-component | Various (Catalyzed or Uncatalyzed) | One-pot synthesis | Reduces waste, Improves overall efficiency | nih.gov |

Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies

Beyond synthesis, a significant research frontier lies in exploring the unconventional reactivity of the thiophene ring. Coordination of thiophenes to organotransition metal complexes can disrupt their aromatic character, making the ring susceptible to reactions that are otherwise difficult to achieve. bohrium.com This activation opens pathways for partial reduction or cleavage of carbon-sulfur bonds, enabling the transformation of the stable thiophene core into other valuable structures. bohrium.comacs.org

A particularly promising area is the catalytic asymmetric dearomatization of thiophenes. rsc.org This strategy breaks the aromaticity of the ring to create complex, three-dimensional chiral molecules, which are of high value in medicinal chemistry. rsc.org For instance, researchers have successfully used vinylidene ortho-quinone methide intermediates to achieve the dearomatization of thiophene substrates, yielding chiral spiranes with excellent enantioselectivity. rsc.org Such strategies could be applied to precursors like this compound to generate novel molecular scaffolds. Future research will focus on expanding the toolbox of dearomatization reactions and applying them to a wider range of substituted thiophenes.

| Strategy | Catalyst/Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | Chiral Catalysts | Chiral Spiranes | Creates complex 3D structures from flat aromatic rings | rsc.org |

| Enantioselective Hydroamination | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) with Chiral Ligand | Densely functionalized aminocyclitols | Enables efficient construction of motifs for natural product synthesis | acs.orgacs.org |

| Coordination to Transition Metals | Rhenium (Re), Osmium (Os) | Partially reduced or C-S cleaved products | Activates the thiophene ring for further functionalization | bohrium.com |

Integration into Advanced Functional Materials with Tunable Properties

Thiophene derivatives are critical building blocks for advanced functional materials due to their electronic properties. mdpi.comresearchgate.net Oligo- and polythiophenes are renowned for their application as organic semiconductors in devices like organic photovoltaics (OPVs) and light-emitting diodes (LEDs). chemistryviews.org The specific substitution pattern on the thiophene ring, such as that in this compound, allows for fine-tuning of the material's electronic and physical properties.

Future research will focus on designing and synthesizing novel thiophene-based compounds for next-generation materials. researchgate.net An emerging area is the development of non-symmetric oligoheteroarenes, which can offer advantages in charge separation and material morphology compared to their symmetric counterparts. chemistryviews.org Efficient synthetic strategies are being developed to create libraries of these non-symmetric molecules, which can then be screened for optimal performance in electronic devices. chemistryviews.org The integration of thiophene units into complex architectures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) is another promising avenue for creating materials with tailored porosity, conductivity, and catalytic activity.

Machine Learning and Artificial Intelligence in Computational Design of Next-Generation Thiophene-Based Compounds

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new molecules. mit.edu For thiophene-based compounds, ML models are being developed to predict a wide range of properties, from fundamental thermophysical characteristics like density under pressure to complex biological activities. researchgate.net These predictive models can significantly accelerate the discovery process by prioritizing which candidate molecules to synthesize and test, saving considerable time and resources. nih.gov

Computational approaches like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics are being enhanced with ML algorithms to better identify and optimize lead compounds for drug discovery. nih.gov For instance, ML models such as Light Gradient Boosting Machine (LightGBM) and Deep Neural Networks (DNN) have shown high accuracy in predicting the properties of thiophene derivatives. researchgate.net The long-term goal is to create autonomous molecular discovery platforms where AI proposes novel thiophene structures with desired properties, which are then synthesized and tested in an automated fashion. mit.edu

| ML Model/Technique | Application Area | Predicted Property/Outcome | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Drug Discovery | Anti-leishmanial activity | nih.gov |

| LightGBM, Deep Neural Network (DNN) | Materials Science | High-pressure density | researchgate.net |

| Molecular Docking & Dynamics | Medicinal Chemistry | Identification and optimization of drug candidates | nih.gov |

| Generative Models | Molecular Design | Proposal of novel molecular structures | mit.edu |

Interdisciplinary Research with Biological Systems for Targeted Molecular Development

The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. nih.govbohrium.com Derivatives have shown a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ainih.govsciensage.info Future research will intensify the interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists to design and develop thiophene-based molecules with high potency and selectivity for specific biological targets. researchgate.net

A key trend is the use of computational tools to guide this process. Virtual screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can rapidly assess large libraries of virtual thiophene compounds to identify promising candidates for synthesis. nih.gov For example, this approach has been used to screen 2-amino-thiophene derivatives as potential agents against leishmaniasis, successfully identifying compounds with significant in vitro activity. nih.gov The synergistic use of organic synthesis, biological screening, and computational modeling provides a powerful framework for establishing structure-activity relationships and accelerating the journey from a promising "hit" compound to a clinical candidate. researchgate.net This integrated approach will be crucial for developing next-generation targeted therapies based on the versatile thiophene scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethylthiophene-3-carbaldehyde, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions. For example, analogous thiophene derivatives are synthesized via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ as a catalyst under inert atmospheres (e.g., nitrogen) with reflux in solvents like THF or dichloroethane . Key factors include:

- Catalyst loading : Optimized molar ratios (e.g., 0.1–0.2 mmol Pd catalyst per 1 mmol substrate) to minimize side reactions.

- Reaction time : Extended durations (48–72 hours) improve yields but risk decomposition .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating aldehydes .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methyl groups and aldehyde proton resonance (~9.8–10.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and intermolecular interactions .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer :

- TLC Monitoring : Rf values in hexane/ethyl acetate (e.g., 3:1) track reaction progress .

- Melting Point Analysis : Sharp melting ranges indicate purity (comparison with literature values required) .

- HPLC : Reverse-phase C18 columns with UV detection at λ = 254 nm quantify impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing thiophene ring activates the aldehyde toward nucleophiles (e.g., Grignard reagents). Computational studies (DFT) show:

- Electrostatic Potential Maps : Highlight electrophilic aldehyde carbon (partial charge ~+0.35) .

- Transition-State Modeling : Predicts regioselectivity in reactions with amines or hydrazines .

- Experimental Validation : Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) quantify activation energies .

Q. How can structural modifications enhance the compound’s bioactivity, and what contradictions exist in reported data?

- Methodological Answer :

- SAR Studies : Compare derivatives with varying substituents (e.g., methyl vs. halogen groups). For example:

| Derivative | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 12.3 | 8.5 |

| 4-Chloro analog | 8.9 | 6.2 |

| Data adapted from analogous thiophene studies . |